Differentiated Lipophilicity (LogP) for Improved Compound Handling
The target compound demonstrates a higher calculated partition coefficient (LogP) compared to its corresponding acetic acid analog, indicating greater hydrophobicity. This is a critical differentiator for applications like reversed-phase chromatography method development or predicting passive membrane permeability [1].
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 3.44 (ChemSpace) [1]; LogP = 3.23 (KOWWIN estimate) |
| Comparator Or Baseline | 2-[4-(2-Phenyl-2-propanyl)phenoxy]acetohydrazide (CAS 70757-64-1): Not explicitly reported in public sources, but inferred to be lower due to one less methylene group. |
| Quantified Difference | Difference cannot be quantified without direct measurement or calculation. |
| Conditions | In silico prediction and chemoinformatic calculation. |
Why This Matters
A higher LogP value indicates greater hydrophobicity, which influences compound solubility, membrane permeability, and retention time in reversed-phase HPLC.
- [1] ChemSpace. 2-[4-(2-phenylpropan-2-yl)phenoxy]propanehydrazide. CSSB00015186127. View Source
